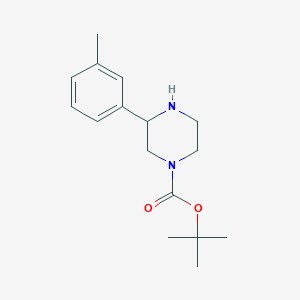

1-Boc-3-M-tolylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Boc-3-M-tolylpiperazine, also known as tert-Butyl 3-(m-tolyl)piperazine-1-carboxylate, is a chemical compound with the molecular formula C16H24N2O2 . It has a molecular weight of 276.37 g/mol .

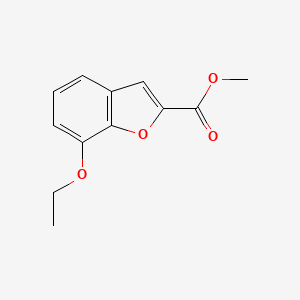

Molecular Structure Analysis

The InChI string of 1-Boc-3-M-tolylpiperazine is InChI=1S/C16H24N2O2/c1-12-6-5-7-13 (10-12)14-11-18 (9-8-17-14)15 (19)20-16 (2,3)4/h5-7,10,14,17H,8-9,11H2,1-4H3 . The Canonical SMILES is CC1=CC (=CC=C1)C2CN (CCN2)C (=O)OC (C) (C)C .

Physical And Chemical Properties Analysis

1-Boc-3-M-tolylpiperazine has a molecular weight of 276.37 g/mol . It has a computed XLogP3-AA value of 2.3 , indicating its lipophilicity. The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 276.183778013 g/mol . The topological polar surface area is 41.6 Ų . The heavy atom count is 20 .

Wissenschaftliche Forschungsanwendungen

Enhanced mRNA Delivery

Piperazine derivatives have been utilized in the development of ionizable lipids which play a crucial role in mRNA delivery systems. These systems are particularly relevant in cancer immunotherapy, where efficient and targeted delivery of mRNA vaccines can significantly improve treatment outcomes .

Medicinal Chemistry

The structural diversity offered by substituents on the carbon atoms of the piperazine ring is crucial for applications in medicinal chemistry. This diversity allows for the creation of compounds with specific pharmacological properties, which can be tailored for various therapeutic applications .

DNA Gyrase Inhibitors

1-Boc-piperazine is used in the synthesis of indazole DNA gyrase inhibitors. These inhibitors are important in the development of antibacterial agents, as DNA gyrase is an essential enzyme for bacterial DNA replication .

Polymer Synthesis

This compound plays an important role in the preparation of alfa,beta-poly(2-oxazoline) lipopolymers. These polymers are synthesized through living cationic ring opening polymerization and have potential applications in drug delivery and tissue engineering .

Substituted Piperazine Derivatives

It is also useful for preparing (m-phenoxy)phenyl substituted piperazine derivatives. These derivatives have various applications, including as intermediates in organic synthesis and potential therapeutic agents .

Sustainability Development Goals

Bacteriophage research, which often involves piperazine derivatives, aligns with United Nations sustainability development goals SDG-3 (Good Health and Well-being) and SDG-6 (Clean Water and Sanitation), indicating its environmental significance .

Eigenschaften

IUPAC Name |

tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-12-6-5-7-13(10-12)14-11-18(9-8-17-14)15(19)20-16(2,3)4/h5-7,10,14,17H,8-9,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBHBWSKAGCUHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCN2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857148 |

Source

|

| Record name | tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886766-73-0 |

Source

|

| Record name | tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride](/img/structure/B1375742.png)

![[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride](/img/structure/B1375743.png)

![6-bromo-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B1375748.png)

![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)

![1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1375751.png)